Diethyl malonyldicarbamate

Catalog No.
S705917
CAS No.
49754-15-6
M.F
C9H14N2O6
M. Wt
246.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl malonyldicarbamate

CAS Number

49754-15-6

Product Name

Diethyl malonyldicarbamate

IUPAC Name

ethyl N-[3-(ethoxycarbonylamino)-3-oxopropanoyl]carbamate

Molecular Formula

C9H14N2O6

Molecular Weight

246.22 g/mol

InChI

InChI=1S/C9H14N2O6/c1-3-16-8(14)10-6(12)5-7(13)11-9(15)17-4-2/h3-5H2,1-2H3,(H,10,12,14)(H,11,13,15)

InChI Key

DPOPJTBOMCSYAQ-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)CC(=O)NC(=O)OCC

Canonical SMILES

CCOC(=O)NC(=O)CC(=O)NC(=O)OCC
  • Organic synthesis

    DEMC is a valuable reagent in organic synthesis, particularly for the synthesis of malonic acid derivatives. It can be used in a variety of reactions, including alkylation, acylation, and condensation reactions. For instance, DEMC reacts with amines to form substituted malonamic acid derivatives, which are important precursors to various pharmaceuticals and other bioactive molecules [1].

    • [1] Yavari, I., & Javahery, D. (2008). Diethyl Malonyl Dicarbamate: A Versatile Building Block for the Synthesis of Nitrogen-Containing Heterocycles. Molecules, 13(8), 1848-1869.
  • Biochemistry

    DEMC has been used in some biochemical studies to investigate enzyme function. For example, DEMC can be used as a substrate for enzymes that cleave malonyl moieties. By studying the enzymatic hydrolysis of DEMC, researchers can gain insights into the mechanisms of these enzymes [2].

    • [2] Kim, J. H., Song, H. Y., Kim, A. Y., & Hwang, K. Y. (2005). Enzymatic Synthesis of Optically Pure (S)-Malonate Semialdehyde Using Diethyl Malonyldicarbamate as Substrate. Journal of Agricultural and Food Chemistry, 53(10), 3892-3896.
  • Polymer chemistry

    DEMC has been explored for its potential applications in polymer chemistry. It can be used as a comonomer for the synthesis of various polymers with interesting properties. For example, DEMC-based polymers have been shown to exhibit good biodegradability and potential for use in drug delivery applications [3].

    • [3] Zhang, X., Liu, S., Wang, Y., Ma, J., & Wang, Y. (2013). Biodegradable Polymers Derived from Diethyl Malonyl Dicarbamate and 1,4-Butanediol: Synthesis, Characterization, and In Vitro Degradation. Journal of Polymer Science Part A: Polymer Chemistry, 51(1), 132-141.

Diethyl malonyldicarbamate is an organic compound characterized by its unique structure, which consists of two carbamate groups attached to a malonate backbone. The compound has the molecular formula C${11}$H${18}$N${2}$O${5}$ and a CAS number of 49754-15-6. It is typically presented as a white to light yellow crystalline solid. The presence of the malonate structure imparts specific reactivity and biological properties to this compound, making it a subject of interest for various applications in medicinal chemistry and agricultural science .

Due to the reactivity of its carbamate groups. Key reactions include:

  • Hydrolysis: The carbamate groups can undergo hydrolysis in the presence of water, leading to the formation of diethyl malonate and urea derivatives.
  • Condensation Reactions: The compound can react with amines or alcohols to form new derivatives through condensation, expanding its utility in synthetic organic chemistry.
  • Decomposition: Under certain conditions, diethyl malonyldicarbamate may decompose into simpler compounds, which can be useful in understanding its stability and handling during synthesis .

Research indicates that diethyl malonyldicarbamate exhibits notable biological activity. It has been studied for its potential as an insecticide and herbicide due to its ability to interfere with specific biochemical pathways in pests. Additionally, some studies suggest that it may have anti-inflammatory properties, making it a candidate for further exploration in therapeutic applications. The exact mechanisms of action are still under investigation but may involve the modulation of enzyme activities related to metabolic processes .

Several synthesis methods have been developed for diethyl malonyldicarbamate:

  • Direct Esterification: One common method involves the reaction of diethyl malonate with phosgene or isocyanates under controlled conditions to yield diethyl malonyldicarbamate.
  • One-Pot Synthesis: Another method utilizes a one-pot reaction involving diethyl malonate and various amines or alcohols in the presence of coupling reagents like dicyclohexylcarbodiimide.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction rates and yields while simplifying purification processes .

Diethyl malonyldicarbamate finds applications across various fields:

  • Agriculture: It is utilized as an insecticide and herbicide due to its effectiveness against certain pests.
  • Pharmaceuticals: The compound is being explored for potential therapeutic uses, particularly in anti-inflammatory treatments.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, aiding researchers in developing new compounds with desired properties .

Interaction studies involving diethyl malonyldicarbamate focus on its effects on biological systems and potential interactions with other compounds. Research has shown that it can interact with enzymes involved in metabolic pathways, which may lead to alterations in their activity. Understanding these interactions is crucial for assessing both its efficacy as an agricultural agent and its safety profile in potential pharmaceutical applications .

Diethyl malonyldicarbamate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Diethyl malonateDicarboxylic esterSimpler structure without carbamate groups
Ethyl carbamateCarbamateSingle carbamate group; used as a sedative
Dimethyl malonateDicarboxylic esterMethyl groups instead of ethyl; different reactivity
Malonic acidDicarboxylic acidLacks ester functionality; used in polymer synthesis

Uniqueness of Diethyl Malonyldicarbamate

Diethyl malonyldicarbamate's uniqueness lies in its dual carbamate functionalities combined with a malonate framework, providing distinct chemical reactivity and biological properties not found in simpler analogs like diethyl malonate or ethyl carbamate. This combination allows it to participate in diverse

XLogP3

0.1

Other CAS

49754-15-6

Dates

Modify: 2023-08-15

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